molecular formula C8H6ClNO2S3 B14302294 6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione CAS No. 113922-99-9

6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione

Cat. No.: B14302294
CAS No.: 113922-99-9
M. Wt: 279.8 g/mol
InChI Key: QBRVBKMQNJQVGK-UHFFFAOYSA-N
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Description

6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is a heterocyclic compound that features a benzodithiazine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione typically involves the introduction of a chloro group and a methylsulfanyl group onto a benzodithiazine scaffold. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiophenol with chloroacetic acid followed by treatment with sulfur and methyl iodide can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as sodium azide or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated benzodithiazine derivatives.

    Substitution: Amino or thiol-substituted benzodithiazine derivatives.

Scientific Research Applications

6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione involves its interaction with molecular targets such as enzymes or receptors. The chloro and methylsulfanyl groups can participate in binding interactions, influencing the compound’s activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-methyluracil: Shares the chloro and methyl groups but has a different core structure.

    6-Phenylsulfanyluracil: Contains a phenylsulfanyl group instead of a methylsulfanyl group.

    6-Chloro-2-methyl-3H-quinazolin-4-one: Similar chloro and methyl groups but with a quinazolinone core.

Uniqueness

6-Chloro-3-(methylsulfanyl)-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is unique due to its benzodithiazine core, which imparts distinct chemical and biological properties

Properties

CAS No.

113922-99-9

Molecular Formula

C8H6ClNO2S3

Molecular Weight

279.8 g/mol

IUPAC Name

6-chloro-3-methylsulfanyl-1λ6,4,2-benzodithiazine 1,1-dioxide

InChI

InChI=1S/C8H6ClNO2S3/c1-13-8-10-15(11,12)7-3-2-5(9)4-6(7)14-8/h2-4H,1H3

InChI Key

QBRVBKMQNJQVGK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NS(=O)(=O)C2=C(S1)C=C(C=C2)Cl

Origin of Product

United States

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